2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
This compound features a furo[2,3-d]pyrimidine core substituted with amino and methyl groups at positions 4, 5, and 4. A thioether linkage connects the pyrimidine ring to an acetamide moiety, which is further substituted with a 3,4-dimethoxyphenethyl group.
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-11-12(2)28-19-17(11)18(21)23-20(24-19)29-10-16(25)22-8-7-13-5-6-14(26-3)15(9-13)27-4/h5-6,9H,7-8,10H2,1-4H3,(H,22,25)(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRRJSJEZMXRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer metabolism. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a furo[2,3-d]pyrimidine core linked to a thio group and an acetamide moiety. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two critical enzymes in nucleotide synthesis pathways. Inhibition of these enzymes can lead to reduced proliferation of cancer cells.
In Vitro Studies
- Inhibition of DHFR : The compound demonstrated potent inhibitory activity against human DHFR with an IC50 value in the nanomolar range. This suggests a strong potential for use in cancer therapies where DHFR inhibition is beneficial.
- Cytotoxicity in Cancer Cell Lines : In vitro tests against various human tumor cell lines showed significant cytotoxic effects. For instance, studies indicated that the compound had GI50 values lower than 10 nM against several cell lines, indicating strong growth inhibition.
| Cell Line | GI50 (nM) |
|---|---|
| CCRF-CEM (Leukemia) | <10 |
| A549 (Lung Cancer) | <20 |
| MCF-7 (Breast Cancer) | <15 |
- Selectivity : The compound exhibited selectivity for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
A notable study involved the evaluation of this compound alongside established DHFR inhibitors like methotrexate. The results indicated that while both compounds effectively inhibited DHFR, the novel compound had a superior profile in terms of cytotoxicity against resistant cancer cell lines.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the furo[2,3-d]pyrimidine scaffold significantly influenced biological activity. For example:
- Substitution at position 4 : Enhancements in potency were observed with specific substitutions at this position.
- Dimethoxyphenyl Group : The presence of this group was found to improve lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Furopyrimidine vs. Thienopyrimidine Derivatives
- Target Compound: The furopyrimidine core (oxygen-containing) may enhance hydrogen-bonding capacity compared to sulfur-containing thieno[2,3-d]pyrimidines.
Pyrimidinone vs. Dihydropyrimidinone
- The dihydropyrimidinone ring in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () introduces a ketone group, increasing reactivity for interactions with serine proteases or kinases .
Substituent Effects on Bioactivity
Phenethyl vs. Hydroxypropyl/Pyridinylmethyl Groups
- 3,4-Dimethoxyphenethyl (Target Compound): The methoxy groups likely enhance blood-brain barrier penetration and modulate serotonin or dopamine receptors, as seen in related ACE2 inhibitors (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide; docking score: -5.51 kcal/mol) .
- 3-Pyridinylmethyl (): Introduces basicity, favoring interactions with nicotinic acetylcholine receptors or cytochrome P450 enzymes .
Chlorophenyl vs. Methoxyphenyl
Pharmacological Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
